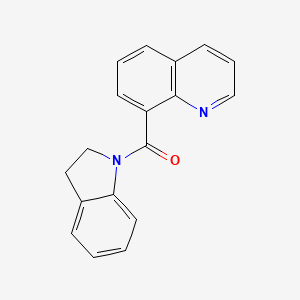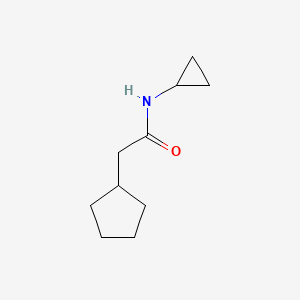
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, also known as DAAO inhibitor, is a chemical compound that has been studied extensively due to its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.
Mecanismo De Acción
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide inhibits the activity of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, an enzyme that is involved in the metabolism of D-amino acids. N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide catalyzes the oxidative deamination of D-amino acids, which results in the production of hydrogen peroxide and ammonia. By inhibiting N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide increases the levels of D-amino acids in the brain, which has been shown to have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in schizophrenia, N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has also been studied for its effects on other physiological systems. For example, it has been shown to reduce oxidative stress in the liver and improve insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide in lab experiments is its specificity for N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide. This allows researchers to selectively inhibit the activity of this enzyme without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require high concentrations to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more potent N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide inhibitors that may be more effective in clinical settings. Finally, there is interest in exploring the potential use of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide involves the reaction of 5,6-dihydro-1,2-naphthoquinone with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the treatment of schizophrenia. N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been found to be overexpressed in the brains of patients with schizophrenia, and inhibiting its activity with N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been shown to improve cognitive function in animal models of the disease.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-9-14(17)16-13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLCSDGCWGJDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)